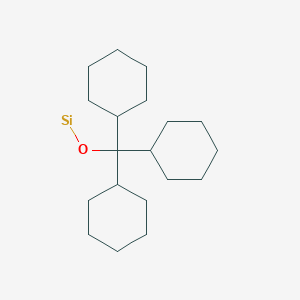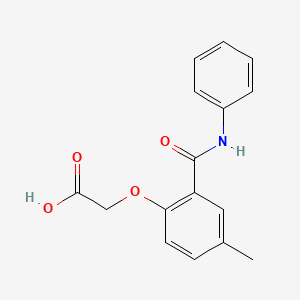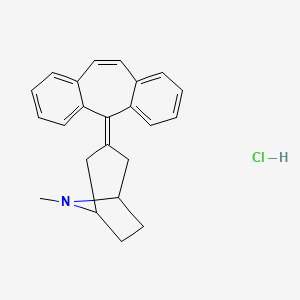
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of three furan rings attached to a central phosphorus atom, which is also bonded to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of furan derivatives with phosphorus and sulfur-containing reagents. One common method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan rings.
Applications De Recherche Scientifique
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the phosphorus and sulfur atoms can form coordination bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri(furan-2-yl)(sulfanylidene)-lambda~5~-phosphane
- Tri(furan-3-yl)(sulfanylidene)-lambda~5~-arsane
- Tri(furan-3-yl)(sulfanylidene)-lambda~5~-stibane
Uniqueness
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is unique due to the specific positioning of the furan rings and the presence of both phosphorus and sulfur atoms. This combination of features imparts distinct electronic and steric properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
32488-64-5 |
|---|---|
Formule moléculaire |
C12H9O3PS |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
tris(furan-3-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H9O3PS/c17-16(10-1-4-13-7-10,11-2-5-14-8-11)12-3-6-15-9-12/h1-9H |
Clé InChI |
GMZSMKKKTSDEOT-UHFFFAOYSA-N |
SMILES canonique |
C1=COC=C1P(=S)(C2=COC=C2)C3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)




![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)

